

Technical Monograph: Neuropharmacological Profile of 2-Chloromethamphetamine (2-CMA)

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Compound of Interest

Compound Name: *Benzenepropanamine, 2-chloro-N-methyl-*

CAS No.: 103273-66-1

Cat. No.: B7843673

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Executive Summary

2-Chloromethamphetamine (2-CMA) is a synthetic substituted amphetamine and a chlorinated analog of methamphetamine. Unlike its non-chlorinated parent (methamphetamine) which acts primarily as a psychostimulant via dopamine (DA) and norepinephrine (NE) release, 2-CMA exhibits a distinct pharmacological profile characterized by potent serotonergic (5-HT) modulation.

Historically utilized as a pharmacological probe, 2-CMA—like its isomers 3-CMA and 4-CMA (para-chloroamphetamine, PCA)—is classified as a serotonergic neurotoxin. Its mechanism involves the rapid depletion of cerebral serotonin and long-term reduction in tryptophan hydroxylase (TPH) activity. This guide details the molecule's pharmacodynamics, metabolic fate, and experimental utility in modeling serotonergic neurodegeneration.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identification[1][2][3]

- Common Name: 2-Chloromethamphetamine (2-CMA).
- Systematic Name: 1-(2-chlorophenyl)-N-methylpropan-2-amine; 2-chloro-N,
-dimethylbenzeneethanamine.
- Ambiguous Synonym: 2-chloro-N-methyl-benzenepropanamine (often used in non-standard databases referencing the propyl-amine backbone).
- Molecular Formula: C
H
ClN
- Molecular Weight: 183.68 g/mol

Structure-Activity Relationship (SAR)

The introduction of a chlorine atom at the ortho (2-) position of the phenyl ring significantly alters the steric and electronic properties of the methamphetamine scaffold:

- Steric Hindrance: The ortho-chloro substituent restricts rotation around the phenyl-alkyl bond, favoring specific binding conformations at the serotonin transporter (SERT).
- Lipophilicity: The halogenation increases lipophilicity (LogP ~2.8), facilitating rapid Blood-Brain Barrier (BBB) penetration.
- Selectivity Shift: Compared to methamphetamine, the 2-Cl substitution shifts selectivity from DAT/NET towards SERT, although it retains significant dopaminergic activity compared to the highly selective 4-CMA.

Property	2-CMA	Methamphetamine	4-CMA (PCA)
Primary Target	SERT / DAT	DAT / NET	SERT
Neurotoxicity	Moderate (5-HT)	High (DA/5-HT)	Severe (5-HT)
Halogen Position	Ortho (2-)	None	Para (4-)

Neuropharmacological Mechanism

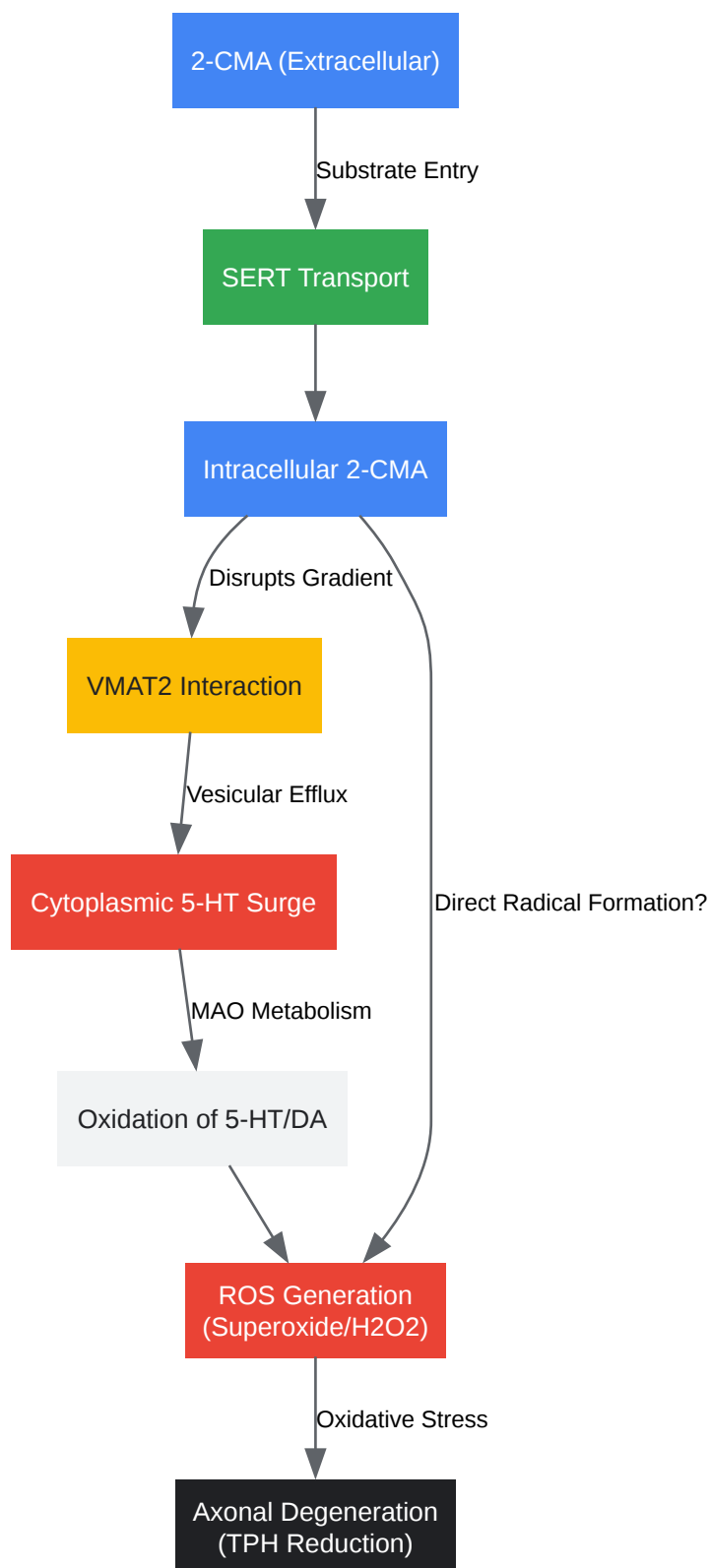
Mechanism of Action (MOA)

2-CMA functions as a substrate-type releaser of monoamines. Its action is biphasic:

- **Transporter Reversal:** 2-CMA acts as a substrate for SERT and DAT. It enters the presynaptic neuron via these transporters, competitively inhibiting the reuptake of endogenous neurotransmitters.
- **Vesicular Depletion:** Once intracellular, 2-CMA interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing the efflux of sequestered serotonin into the cytoplasm.
- **Retrograde Release:** The accumulation of cytoplasmic 5-HT triggers the reversal of SERT, releasing a massive bolus of serotonin into the synaptic cleft.

Neurotoxicity Pathway

Unlike standard release, the administration of 2-CMA leads to long-term depletion of 5-HT. The proposed mechanism involves the formation of reactive oxygen species (ROS) and quinoprotein adducts.



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Figure 1: Proposed mechanism of 2-CMA induced serotonergic neurotoxicity involving transporter reversal and oxidative stress.

Pharmacokinetics & Metabolism

Absorption & Distribution

- Route: Rapidly absorbed via oral, intraperitoneal (i.p.), or subcutaneous routes.
- Distribution: High volume of distribution () with significant accumulation in lipid-rich brain tissue.

Metabolic Pathways

2-CMA undergoes hepatic metabolism primarily via Cytochrome P450 enzymes.

- N-Demethylation: The major pathway involves conversion to 2-Chloroamphetamine (2-CA). 2-CA is also a potent neurotoxin and contributes significantly to the in vivo effects of 2-CMA.
- Ring Hydroxylation: Minor pathway leading to inactive phenolic metabolites.
- Deamination: Conversion to the corresponding ketone (2-chlorophenylacetone).

Experimental Protocols

Synthesis (Reductive Amination)

Note: For authorized research use only. All precursors must be handled according to local regulations.

Reaction Principle: Condensation of 2-chlorophenylacetone with methylamine followed by reduction.

- Precursors: 1-(2-chlorophenyl)propan-2-one (10 mmol), Methylamine (40% aq, 15 mmol).
- Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

CN).

- Procedure:
 - Dissolve ketone in Methanol (MeOH).
 - Add Methylamine solution and stir for 2 hours (Imine formation).
 - Cool to 0°C and add NaBH₄ portion-wise.
 - Stir at room temperature for 12 hours.
 - Workup: Acidify with HCl, evaporate MeOH, basify with NaOH, extract with Dichloromethane (DCM).
 - Purification: Convert to Hydrochloride salt (2-CMA.HCl) using anhydrous HCl gas in ether. Recrystallize from Isopropanol/Ether.

Neurotoxicity Assay: 5-HT Depletion

Objective: Quantify the neurotoxic potential of 2-CMA in rodent models.

- Subjects: Male Sprague-Dawley rats (200-250g).
- Dosing: Single injection of 2-CMA (10 mg/kg or 15 mg/kg, i.p.).
- Survival Period: 7 days (to allow for clearance of acute drug effects and manifestation of terminal degeneration).
- Tissue Collection: Decapitation; rapid dissection of Striatum, Hippocampus, and Frontal Cortex.
- Analysis (HPLC-ECD):
 - Homogenize tissue in 0.1 M Perchloric acid.
 - Centrifuge (10,000g, 15 min).

- Inject supernatant into HPLC with Electrochemical Detection.
- Endpoint: Measure levels of 5-HT and 5-HIAA compared to saline controls. A reduction of >30% indicates significant neurotoxicity.

Safety & Toxicology Profile

Acute Toxicity

- Sympathomimetic Crisis: Hyperthermia, tachycardia, hypertension, and mydriasis.
- Serotonin Syndrome: Tremors, rigidity, hyperreflexia.

Chronic Neurotoxicity

2-CMA induces selective degeneration of serotonergic axon terminals.

- Marker: Decrease in Serotonin Transporter (SERT) density (measured via [³H]-Paroxetine binding).
- Enzyme: Irreversible inhibition of Tryptophan Hydroxylase (TPH).
- Reversibility: Axonal regeneration may occur over months, but aberrant reinnervation patterns are common.

Comparative Data Summary

Compound	SERT Affinity ()	DAT Affinity ()	Neurotoxicity Potency
2-CMA	High	Moderate	Moderate
4-CMA (PCA)	Very High	Low	High
Methamphetamine	Low	Very High	High (DA/5-HT)
MDMA	High	Moderate	Moderate (5-HT)

References

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